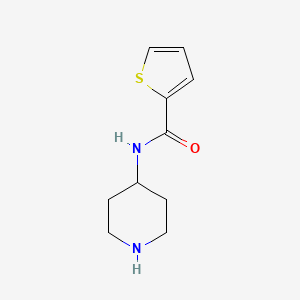

N-(piperidin-4-yl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-4-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCJNYVRWTVMLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(piperidin-4-yl)thiophene-2-carboxamide

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the central amide bond. This reveals two primary building blocks: thiophene-2-carboxylic acid and 4-aminopiperidine (B84694). This approach simplifies the synthetic strategy to the formation of this key amide linkage.

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] -->|Amide Disconnection| B{Thiophene-2-carboxylic acid + 4-Aminopiperidine};

This retrosynthetic blueprint forms the basis for the synthetic methodologies discussed in the subsequent sections.

Synthesis of Thiophene-2-carboxylic Acid Precursors

Thiophene-2-carboxylic acid is a crucial starting material for the synthesis of this compound. Several methods for its preparation have been reported in the literature. A common and practical approach involves the oxidation of a more readily available precursor, 2-acetylthiophene.

Another established method is the carbonation of 2-thienyllithium, which is generated by the deprotonation of thiophene (B33073) with a strong base like n-butyllithium, followed by quenching with carbon dioxide.

| Precursor | Reagents | Product |

| 2-Acetylthiophene | Oxidizing Agent (e.g., NaOCl) | Thiophene-2-carboxylic acid |

| Thiophene | 1. n-Butyllithium 2. CO2 3. H3O+ | Thiophene-2-carboxylic acid |

Strategies for Amide Bond Formation

The pivotal step in the synthesis of this compound is the formation of the amide bond between thiophene-2-carboxylic acid and 4-aminopiperidine. This can be achieved through several reliable methods.

Direct thermal or microwave-assisted condensation of thiophene-2-carboxylic acid and 4-aminopiperidine can, in principle, form the desired amide. However, these methods often require harsh conditions and can lead to side products, making them less favorable for achieving high purity and yield.

A more efficient and widely employed strategy involves the use of coupling reagents to activate the carboxylic acid. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) is a popular choice. nih.gov In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to generate an active ester, which subsequently reacts with the amine (4-aminopiperidine) to furnish the final amide product with high efficiency and under mild reaction conditions. nih.gov The use of HOBt is known to suppress side reactions and minimize racemization if chiral centers are present. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent(s) | Additive | Typical Solvent |

|---|---|---|

| EDC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) |

| DCC | HOBt | Dichloromethane (DCM) |

Derivatization and Functionalization of the Piperidine (B6355638) Moiety

The secondary amine of the piperidine ring in this compound offers a convenient handle for further structural modifications. These modifications are crucial for exploring the structure-activity relationships of this chemical scaffold in various applications.

The piperidine nitrogen can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting this compound with an appropriate alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. The base serves to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups.

N-Acylation is typically performed by treating the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative. These reactions are generally high-yielding and proceed under mild conditions.

Table 2: Examples of N-Derivatization of the Piperidine Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| N-Alkylation | Benzyl bromide, K2CO3 | N-(1-benzylpiperidin-4-yl)thiophene-2-carboxamide |

Introduction and Modification of Substituents on the Piperidine Ring

The piperidine moiety of this compound offers a prime site for structural diversification, primarily through N-alkylation. Standard procedures for the N-alkylation of piperidines are well-established and can be readily applied. researchgate.netacs.org These reactions typically involve the treatment of the secondary amine on the piperidine ring with an alkyl halide in the presence of a base. Common bases used include potassium carbonate or sodium hydride in a dry aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of alkylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex functionalized groups.

For instance, reductive amination represents another powerful method for modifying the piperidine nitrogen. This two-step process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride. google.com This approach is particularly useful for introducing larger and more complex substituents. The development of one-pot protocols that integrate amide activation, reduction, and intramolecular nucleophilic substitution has further streamlined the synthesis of N-substituted piperidines from halogenated amide precursors. nih.gov These methodologies provide efficient routes to a diverse library of N-substituted analogs of this compound, enabling the exploration of structure-activity relationships. tsijournals.comnih.gov

Functionalization of the Thiophene Ring System

The thiophene ring presents multiple positions for functionalization, allowing for significant modulation of the molecule's electronic and steric properties.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Halogenation of the thiophene ring, particularly at the 5-position, is a common first step for further elaboration. The resulting halothiophene is an excellent substrate for various cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of the halothiophene with a boronic acid in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. nih.gov This reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents onto the thiophene ring. For example, 5-bromothiophene-2-carboxamide (B442588) derivatives can be coupled with arylboronic acids to yield 5-aryl-thiophene-2-carboxamide analogs. nih.gov This strategy has been successfully employed in the synthesis of various biologically active molecules containing a substituted thiophene core.

Nucleophilic Substitution Reactions on Thiophene Derivatives

The thiophene ring can also undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. rsc.orgnih.gov For instance, the presence of a nitro group on the thiophene ring facilitates the displacement of a leaving group, such as a halogen, by a nucleophile. Studies have shown that 2-L-3-nitro-5-X-thiophenes react with nucleophiles like aniline (B41778) and piperidine in methanol (B129727). rsc.org The reaction proceeds through a stepwise addition-elimination mechanism, where the nucleophile first adds to the thiophene ring to form a Meisenheimer complex, followed by the elimination of the leaving group. nih.gov This methodology provides a route to introduce nitrogen-based substituents onto the thiophene ring of this compound derivatives.

Cycloaddition Reactions for Fused Ring Systems

Cycloaddition reactions offer a powerful tool for constructing fused ring systems onto the thiophene core. While thiophene itself is relatively unreactive in Diels-Alder reactions due to its aromaticity, its reactivity can be enhanced. researchtrends.net Oxidation of the thiophene sulfur to a thiophene S-oxide or S,S-dioxide disrupts the aromaticity and makes the diene system more amenable to cycloaddition with various dienophiles. researchtrends.net Another approach involves [3+2] cycloaddition reactions of thiocarbonyl ylides with α,β-unsaturated compounds to generate tetrahydrothiophene (B86538) derivatives. researchgate.net These methods, while not directly reported on this compound itself, represent potential strategies for creating novel, complex scaffolds based on this core structure. benthamdirect.comresearchgate.net

Synthesis of Diverse Structural Analogs

A key strategy in medicinal chemistry is the synthesis of structural analogs to explore the impact of different heterocyclic scaffolds on biological activity.

Incorporation of Alternative Heterocyclic Scaffolds (e.g., Benzo[b]thiophene, Pyridine (B92270), Pyrimidine, Thiazole, Furan)

The thiophene-2-carboxamide portion of the molecule can be replaced with a variety of other heterocyclic systems to generate diverse analogs. The general synthetic approach involves the amide coupling of a heterocyclic carboxylic acid with 4-aminopiperidine.

Benzo[b]thiophene: Analogs such as N-(piperidin-4-yl)benzo[b]thiophene-2-carboxamide can be synthesized from benzo[b]thiophene-2-carboxylic acid. nih.gov The synthesis of related N-alkylated benzofuran-2-carboxamides has been achieved through N-alkylation of the corresponding secondary amide with an appropriate alkyl halide. nih.gov

Pyridine: Pyridine-based analogs, like 4-(piperidin-4-yloxy)pyridine-2-carboxamide, can be prepared from the corresponding pyridine carboxylic acids. sigmaaldrich.com The synthesis of N-(pyridin-2-yl) thiazole-5-carboxamide (B1230067) has been reported, demonstrating the feasibility of incorporating pyridine rings into such scaffolds. aip.org

Pyrimidine: The synthesis of pyrimidine-containing analogs, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, has been documented, showcasing the incorporation of this diazine system. longdom.org Similarly, the synthesis of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides highlights the versatility of pyrimidine-based scaffolds. nih.gov

Thiazole: Thiazole-containing analogs, for example, N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, are typically synthesized by coupling piperidine-4-carboxylic acid with an appropriate aminothiazole derivative using standard peptide coupling reagents like EDCl. vulcanchem.com The synthesis of various other thiazole-carboxamide derivatives has also been extensively explored. jst.go.jpnih.gov

Furan: Furan-based analogs, such as N-(piperidin-4-yl)furan-2-carboxamide, can be prepared from furan-2-carboxylic acid. The synthesis of related furan-2-carboxamide derivatives has been reported through the reaction of furan-2-carbonyl chloride with the appropriate amine. mdpi.comresearchgate.net Microwave-assisted methods have also been developed for the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.net

Modifications to the Carboxamide Linkage and its Connecting Groups

The fundamental structure of this compound is assembled via an amide bond formation, a robust and well-documented chemical reaction. This synthesis typically involves the coupling of a thiophene-2-carboxylic acid derivative with a 4-aminopiperidine derivative. The versatility of this method allows for extensive modifications to the groups connected to the central carboxamide linkage by simply varying the starting materials.

Key to this synthesis is the use of coupling agents to facilitate the formation of the amide bond. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are commonly employed. nih.gov Another effective coupling agent used in similar syntheses is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with an amine base like N,N-Diisopropylethylamine (iPr2NEt). nih.gov

The general synthetic scheme involves activating the carboxylic acid group of the thiophene moiety, which then reacts with the primary amine of the piperidine ring to form the stable carboxamide bond.

Modifying the Thiophene Moiety: Substituents can be introduced onto the thiophene ring of the carboxylic acid precursor. This allows for the synthesis of a wide array of derivatives with altered electronic and steric properties. The aromatic character of the thiophene ring makes it a valuable pharmacophore, and its functionalization can significantly influence receptor binding and biological activity. mdpi.com

Modifying the Piperidine Moiety: Similarly, the piperidine ring can be modified. A common modification involves substitution at the N-1 position of the piperidine ring. For instance, reacting 4-amino-1-benzylpiperidine (B41602) with thiophene-2-carboxylic acid would yield N-(1-benzylpiperidin-4-yl)thiophene-2-carboxamide. Such modifications can alter the compound's solubility, pharmacokinetic profile, and interaction with biological targets. Research on related structures has shown that variations on the piperidine ring are crucial for optimizing properties like in vivo clearance and oral bioavailability. nih.gov

The table below illustrates potential modifications based on established synthetic protocols for related compounds.

| Thiophene Precursor | Piperidine Precursor | Coupling Agent | Resulting Derivative |

| 5-(4-fluorophenyl)thiophene-2-carboxylic acid | tert-butyl 4-aminopiperidine-1-carboxylate | EDC/DMAP | tert-butyl 4-((5-(4-fluorophenyl)thiophene-2-carboxamido)piperidine-1-carboxylate |

| Thiophene-2-carboxylic acid | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | HATU | 4-amino-N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide |

| 5-bromothiophene-2-carboxylic acid | 4-aminopiperidine | DCC/DMAP | N-(piperidin-4-yl)-5-bromothiophene-2-carboxamide |

This table is illustrative, based on synthetic methods for analogous compounds described in the literature. nih.govnih.govmdpi.com

Preparation of Schiff Base Derivatives

Schiff bases are compounds containing an azomethine or imine group (-C=N-), formed by the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). nih.gov The parent compound, this compound, does not possess a primary amine and therefore cannot directly form a Schiff base. However, derivatives of this compound containing a primary amine or a carbonyl group can be synthesized and subsequently used to form Schiff bases.

A plausible synthetic route to a Schiff base derivative involves introducing a primary amine function. For example, one could synthesize a derivative such as N-(1-(2-aminoethyl)piperidin-4-yl)thiophene-2-carboxamide. The terminal primary amine on the ethyl substituent would then be available to react with various aldehydes or ketones.

The general reaction for forming a Schiff base from such a derivative involves refluxing the amino-functionalized compound with the desired aldehyde or ketone in a suitable solvent like methanol or ethanol, often with a catalytic amount of acid. researchgate.net

Alternatively, a derivative containing a ketone, such as a compound synthesized from 4-piperidone, could react with a primary amine or a hydrazine (B178648) derivative to form a Schiff base or a hydrazone, respectively. researchgate.netjocpr.com Thiophene-derived aldehydes can also be used as the carbonyl component to react with various amines, forming thiophene-containing Schiff bases. acs.org

The table below outlines the preparation of hypothetical Schiff base derivatives starting from a functionalized this compound precursor.

| Amine Precursor | Carbonyl Compound | Resulting Schiff Base Derivative |

| N-(1-(2-aminoethyl)piperidin-4-yl)thiophene-2-carboxamide | Benzaldehyde | N-(1-(2-(benzylideneamino)ethyl)piperidin-4-yl)thiophene-2-carboxamide |

| N-(1-(2-aminoethyl)piperidin-4-yl)thiophene-2-carboxamide | 4-Nitrobenzaldehyde | N-(1-(2-((4-nitrobenzylidene)amino)ethyl)piperidin-4-yl)thiophene-2-carboxamide |

| N-(1-(2-aminoethyl)piperidin-4-yl)thiophene-2-carboxamide | Thiophene-2-carboxaldehyde | N-(1-(2-((thiophen-2-ylmethylene)amino)ethyl)piperidin-4-yl)thiophene-2-carboxamide |

This table is illustrative, based on general synthetic methods for Schiff base formation. nih.govresearchgate.netacs.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govjuniperpublishers.com This method is instrumental in forecasting the interaction between a ligand, such as N-(piperidin-4-yl)thiophene-2-carboxamide, and a biological target, typically a protein or enzyme.

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. For instance, in studies of other thiophene (B33073) derivatives, docking scores have been used to rank potential inhibitors, with more negative values suggesting stronger binding. gyanvihar.org The process involves placing the ligand in various conformations within the active site of the target protein and scoring each pose based on a force-field-based scoring function. This simulation can reveal how this compound might fit into the binding pocket of a receptor, a critical first step in evaluating its potential as a drug candidate. nih.gov Studies on structurally related N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides have successfully used computational models to predict binding affinities to dopamine (B1211576) receptors, demonstrating the utility of this approach. nih.gov

A detailed analysis of the docked pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's affinity and selectivity. For thiophene carboxamide derivatives, several key interactions are typically observed:

Hydrogen Bonding: The amide group in this compound contains both a hydrogen bond donor (N-H) and an acceptor (C=O), which can form crucial hydrogen bonds with amino acid residues in a receptor's active site. juniperpublishers.com The piperidine (B6355638) ring's nitrogen atom can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The thiophene ring and the piperidine's hydrocarbon backbone can engage in hydrophobic interactions with nonpolar residues of the target protein, contributing significantly to binding. juniperpublishers.com

Pi-Stacking: The aromatic thiophene ring is capable of participating in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. mdpi.com Such interactions are common for thiophene-containing compounds and are important for orienting the ligand correctly within the active site. mdpi.commdpi.com

The following table illustrates typical binding interactions that could be predicted for this compound with a hypothetical receptor, based on studies of similar compounds. juniperpublishers.com

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Carbonyl O |

| Hydrogen Bond (Acceptor) | Amide C=O, Piperidine N | Gln, Asn, Ser, Thr |

| Hydrophobic | Thiophene Ring, Piperidine CH2 | Ala, Val, Leu, Ile |

| π-π Stacking | Thiophene Ring | Phe, Tyr, Trp |

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) is an iterative process that relies on the three-dimensional structural information of the biological target. crystaledges.org After an initial docking simulation identifies a potential binding mode for a compound like this compound, SBDD methodologies are employed to optimize the ligand's structure to enhance its affinity and selectivity. crystaledges.org

The process involves analyzing the docked complex to identify opportunities for improvement. For example, if a region of the binding pocket is unoccupied, the ligand could be modified to include additional functional groups that can form favorable interactions in that space. Conversely, if a part of the ligand causes a steric clash, it can be modified or removed. This cycle of design, synthesis, and testing, guided by structural insights, is a cornerstone of modern medicinal chemistry for developing more potent and specific drug candidates from a lead compound. crystaledges.orgnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. bohrium.comyoutube.com These methods are used to calculate fundamental properties such as molecular orbital energies, charge distributions, and electrostatic potentials. For this compound, DFT calculations can elucidate its intrinsic chemical characteristics that govern its interactions with biological targets. bohrium.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. mdpi.com

For thiophene derivatives, FMO analysis helps to understand their stability and reaction tendencies. mdpi.comresearchgate.net The distribution of HOMO and LUMO densities across the molecule highlights the regions most likely to be involved in chemical reactions. In thiophene-based systems, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO distribution can vary depending on the substituents. researchgate.net

Below is a hypothetical data table illustrating the type of information obtained from an FMO analysis of this compound, with values representative of similar heterocyclic compounds.

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.2 | Electron-donating capability |

| ELUMO | -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species. rsc.org The MEP map uses a color scale to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), blue indicates positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. mdpi.com

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen of the amide group, making it a prime site for hydrogen bond acceptance. mdpi.comresearchgate.net The hydrogen on the amide nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor. Such maps provide a visual guide to the molecule's reactivity and its preferred sites for intermolecular interactions. researchgate.net

The following table provides an example of MEP values that might be calculated for key regions of the molecule.

| Molecular Region | Predicted MEP Value Range (kcal/mol) | Interpretation |

| Amide Carbonyl Oxygen | -45 to -60 | Strong negative potential, H-bond acceptor site |

| Amide Nitrogen Hydrogen | +30 to +45 | Strong positive potential, H-bond donor site |

| Thiophene Ring Surface | -10 to +10 | Relatively neutral, potential for π-interactions |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interaction with biological targets, such as protein binding sites.

In a typical MD simulation study, the compound would be placed in a simulated physiological environment (e.g., a water box with ions). The simulation tracks the movements of each atom over a set period, often on the nanosecond to microsecond scale, by solving Newton's equations of motion. Key parameters analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg).

The RMSD measures the average deviation of the molecule's backbone atoms from a reference structure, providing an indication of its structural stability over the course of the simulation. A stable RMSD value suggests that the molecule has reached an equilibrium conformation. The Radius of Gyration is a measure of the molecule's compactness. Fluctuations in Rg can indicate conformational changes.

When studying the binding of this compound to a target protein, MD simulations can reveal the stability of the ligand-protein complex. For instance, studies on related thiophene carboxamide derivatives have shown that these molecules can form stable complexes within protein binding pockets, often mediated by hydrogen bonds and hydrophobic interactions. nih.govmdpi.com The thiophene ring, with its aromatic character, can participate in crucial hydrophobic interactions that stabilize the complex. nih.govmdpi.comresearchgate.net Analysis of the MD trajectory can identify key amino acid residues involved in the binding and the persistence of these interactions over time, which is crucial for understanding the mechanism of action.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Setting | Description |

| System Setup | Solvated in a cubic water box | Simulates a physiological environment. |

| Force Field | AMBER or CHARMM | Defines the potential energy function of the system. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Approximate physiological pressure. |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Integrator | Leap-frog algorithm | Algorithm used to integrate the equations of motion. |

| Analysis Metrics | RMSD, Radius of Gyration, Hydrogen Bond Analysis | Key metrics to assess stability and interactions. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive or negative ionizable groups.

Based on its structure, a hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond donor from the piperidine N-H group.

A hydrogen bond acceptor from the carbonyl oxygen of the carboxamide.

A second hydrogen bond donor from the amide N-H group.

A hydrophobic feature associated with the thiophene ring.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large chemical databases for other molecules that match the pharmacophoric features. This approach is instrumental in identifying novel compounds with the potential for similar biological activity. Studies on piperidine-containing compounds have successfully utilized pharmacophore models to discover new inhibitors for various biological targets. nih.gov These models serve as a valuable tool in the early stages of drug discovery, enabling the prioritization of compounds for synthesis and biological testing.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Role in Binding |

| Hydrogen Bond Donor (HBD) | Piperidine N-H | Interaction with acceptor groups on a receptor. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Interaction with donor groups on a receptor. |

| Hydrogen Bond Donor (HBD) | Amide N-H | Interaction with acceptor groups on a receptor. |

| Hydrophobic (HY) | Thiophene Ring | Van der Waals and hydrophobic interactions. |

| Positive Ionizable (PI) | Piperidine Nitrogen | Potential for ionic interactions at physiological pH. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of this compound analogs, a QSAR model could predict their activity based on calculated molecular descriptors.

The process involves calculating a wide range of descriptors for each molecule, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity.

A hypothetical QSAR equation might take the form: Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

QSAR studies on related thiophene analogs have highlighted the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their biological activity. nih.gov Similarly, QSAR analyses of piperidinyl amides have shown that properties like molecular weight, volume, and hydrophobicity can be critical determinants of activity. nih.gov A robust QSAR model for this compound derivatives could guide the synthesis of new, more potent analogs by predicting the effect of structural modifications on activity.

Table 3: Common Molecular Descriptors Used in QSAR Analysis

| Descriptor Class | Example Descriptors | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the close contacts between neighboring molecules. For this compound, this analysis would require its crystal structure.

In studies of related piperidine and carboxamide-containing crystals, Hirshfeld surface analysis has revealed the prevalence of H···H, O···H, and C···H interactions. nih.govnih.gov For this compound, it is expected that hydrogen bonds involving the amide and piperidine groups would be significant contributors to the crystal packing, along with weaker C-H···π interactions involving the thiophene ring. The quantitative data from this analysis provides a deep understanding of the forces that stabilize the crystal structure.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Piperidine Carboxamide Derivative

| Contact Type | Percentage Contribution | Description of Interaction |

| H···H | ~50-60% | Van der Waals forces, representing the majority of contacts. |

| O···H/H···O | ~15-25% | Primarily strong N-H···O and C-H···O hydrogen bonds. |

| C···H/H···C | ~10-20% | Weaker C-H···π and other van der Waals interactions. |

| S···H/H···S | Variable | Interactions involving the thiophene sulfur atom. |

| N···H/H···N | Variable | Hydrogen bonding involving nitrogen atoms. |

Pharmacological and Biological Activity Profiling

Enzyme Inhibition Studies

The interaction of N-(piperidin-4-yl)thiophene-2-carboxamide and its structural motifs with various enzymes has been a subject of investigation, revealing potential inhibitory activities across several key biological pathways.

While direct studies on this compound are limited, research into related thiophene (B33073) derivatives suggests a potential for cholinesterase inhibition. A series of novel thiophene derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE). mdpi.comnih.gov Among the synthesized compounds, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated a 60% inhibition of AChE, which was more potent than the reference drug donepezil (B133215) (40% inhibition) under the same conditions. mdpi.comnih.govpsu.edu This suggests that the thiophene-carboxamide scaffold can serve as a basis for developing AChE inhibitors. mdpi.com The design of these derivatives often replaces the indanone moiety of donepezil with a tetrahydrobenzo[b]thiophene ring, which is thought to interact with the peripheral anionic site of the enzyme. psu.edu

Furthermore, studies on piperidine (B6355638) alkaloids have shown that this structural component can lead to selective inhibition of acetylcholinesterase over butyrylcholinesterase (BuChE). nih.gov For instance, two semi-synthetic piperidine alkaloids showed IC50 values of 7.32 and 15.1 microM against rat brain AChE, while being significantly less potent against BuChE. nih.gov Given that this compound contains both the thiophene-2-carboxamide and piperidine moieties, it is plausible that it may exhibit inhibitory activity against cholinesterases, although empirical data is needed for confirmation.

Table 1: Acetylcholinesterase Inhibition by Thiophene Derivatives

| Compound | % Inhibition of AChE | Reference |

|---|---|---|

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | 60% | mdpi.comnih.gov |

| Donepezil (Reference) | 40% | mdpi.comnih.gov |

| IIIa | 56.67% | mdpi.com |

| VIb | 56.6% | mdpi.com |

| VIg | 56.6% | mdpi.com |

| VIh | 51.67% | mdpi.com |

Histone acetyltransferases (HATs), particularly p300/CBP, are crucial in regulating gene expression and have become targets for therapeutic development. nih.govastx.com While there is extensive research on p300/CBP inhibitors, there is currently no specific data available in the reviewed literature detailing the direct inhibitory activity of this compound against p300 HAT or other histone acetyltransferases. The development of selective small-molecule inhibitors for p300 HAT, such as C646 with a competitive K_i of 400 nM, highlights the therapeutic potential of targeting this enzyme. nih.govcaymanchem.com Research has also identified other chemical scaffolds, like cinnamoyl compounds, as inhibitors of p300. caymanchem.comnih.gov However, the interaction of the this compound scaffold with this class of enzymes remains an area for future investigation.

Dihydrofolate reductase (DHFR) is a well-established therapeutic target for antimicrobial and anticancer agents. wikipedia.orgnih.gov The inhibitory potential of compounds containing piperidine and thiophene moieties against DHFR has been explored. A study on 4-piperidine-based thiosemicarbazones revealed potent DHFR inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net This indicates that the piperidine scaffold is a viable component for designing DHFR inhibitors. researchgate.netresearchgate.net

Moreover, thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as dual inhibitors of thymidylate synthase and DHFR. nih.govnih.gov For instance, the nonclassical analogue 7, a thieno[2,3-d]pyrimidine, was found to be a moderately potent inhibitor of human DHFR with an IC50 value of 0.56 µM. nih.gov Trimethoprim analogs featuring an amide bond have also shown enhanced inhibitory properties against human DHFR (hDHFR). mdpi.com These findings suggest that the this compound structure, which contains both a piperidine ring and a thiophene carboxamide, may possess inhibitory activity against DHFR, although direct experimental validation is required.

Table 2: DHFR Inhibition by Related Compounds

| Compound Class/Derivative | Target | IC50 Value | Reference |

|---|---|---|---|

| 4-Piperidine-based thiosemicarbazones | DHFR | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | researchgate.net |

| Thieno[2,3-d]pyrimidine analogue 7 | Human DHFR | 0.56 µM | nih.gov |

| Trimethoprim analog 2 | hDHFR | 0.88 µM | mdpi.com |

| Trimethoprim analog 6 | hDHFR | 2.09 µM | mdpi.com |

Succinate (B1194679) dehydrogenase (SDH), or complex II of the mitochondrial respiratory chain, is a key target for fungicides. acs.orgresearchgate.netnih.gov Carboxamide derivatives represent a major class of SDH inhibitors (SDHIs). acs.orgnih.gov These fungicides work by blocking the fungal respiration process at the ubiquinone reduction site of the enzyme. cabidigitallibrary.org The general structure of these inhibitors includes a polar moiety, an amide bond, and a hydrophobic tail. acs.org

Numerous thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been designed and synthesized as potent SDH inhibitors. acs.org For example, compounds 4g and 4i in one study showed significant inhibitory activity against SDH with IC50 values of 1.01 ± 0.21 and 4.53 ± 0.19 μM, respectively. acs.org Another study on benzothiazol-2-ylthiophenylpyrazole-4-carboxamides also identified them as promising SDH inhibitors. acs.org Given that this compound falls within the broad class of carboxamides, it is plausible that it could exhibit inhibitory activity against SDH, a hypothesis that warrants experimental investigation.

Table 3: SDH Inhibition by Carboxamide Derivatives

| Compound | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 4g (thiophene/furan-1,3,4-oxadiazole carboxamide) | SDH | 1.01 ± 0.21 | acs.org |

| Compound 4i (thiophene/furan-1,3,4-oxadiazole carboxamide) | SDH | 4.53 ± 0.19 | acs.org |

| Boscalid (Reference) | SDH | 3.51 ± 2.02 | acs.org |

| Succinate dehydrogenase-IN-1 | SDH | 0.94 | medchemexpress.com |

| Succinate dehydrogenase-IN-10 | RsSDH | 0.12 | medchemexpress.com |

The emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes, is a major health concern. nih.gov Research has explored the potential of thiophene carboxamide derivatives as β-lactamase inhibitors. A study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli. mdpi.com The structural similarities between these analogues and this compound suggest a potential for similar activity.

In silico docking studies of these analogues against β-lactamase from E. coli revealed that the compounds act as potent inhibitors of the target enzymes. mdpi.com This inhibitory action is attributed to the structural features of the thiophene ring and the carboxamide group. mdpi.com Additionally, thiophene-fused γ-lactams have been shown to inhibit the SARS-CoV-2 main protease, a cysteine protease, through reversible covalent acylation, further highlighting the reactivity of thiophene-based scaffolds with key enzymatic residues. rsc.org

Receptor Antagonism and Agonism Investigations

The this compound scaffold has also been investigated for its potential to interact with various receptors, exhibiting both antagonistic and agonistic properties depending on the specific receptor and the substitutions on the core structure.

Thiophene carboxamide derivatives have been identified as a novel class of potent P2Y14 receptor antagonists. acs.org In one study, a series of 4-amide-thiophene-2-carboxyl derivatives were synthesized, with the optimized compound 39 exhibiting a subnanomolar antagonistic activity with an IC50 of 0.40 nM. acs.org This suggests that the thiophene carboxamide core is a promising scaffold for developing antagonists for this receptor, which is a potential target for inflammatory bowel disease. acs.org

Conversely, other thiophene carboxamide derivatives have been shown to act as serotonin (B10506) 5-HT4 receptor agonists. nih.gov A series of such derivatives demonstrated concentration-dependent relaxation of carbachol-induced contraction in rat esophagus, a characteristic of 5-HT4 agonism. nih.gov

The dual potential for antagonism and agonism depending on the specific receptor and chemical modifications underscores the versatility of the thiophene carboxamide scaffold in drug discovery. The specific activity of this compound at these or other receptors would require direct experimental evaluation.

Table 4: Receptor Activity of Thiophene Carboxamide Derivatives

| Compound/Derivative Class | Receptor Target | Activity | Potency (IC50/EC50) | Reference |

|---|---|---|---|---|

| 4-Amide-thiophene-2-carboxyl derivative 39 | P2Y14 Receptor | Antagonist | 0.40 nM | acs.org |

| Thiophene carboxamide derivatives (e.g., 3a, 3d, 3e, 3f ) | Serotonin 5-HT4 Receptor | Agonist | Concentration-dependent relaxation | nih.gov |

Antimicrobial Activity Evaluation

There is no specific research available detailing the antibacterial efficacy of this compound against bacterial pathogens, including Extended-Spectrum β-Lactamase (ESBL)-producing strains. However, the thiophene-2-carboxamide scaffold is a subject of interest in the development of new antibacterial agents. Studies on related compounds, such as N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, have shown promising results. nih.govmdpi.com These analogues were synthesized and evaluated for their activity against ESBL-producing Escherichia coli, with some derivatives demonstrating significant antibacterial effects and potential as inhibitors of β-lactamase enzymes. nih.gov The carboxamide bond is a crucial and stable feature in many biological systems, making it an attractive component in the design of new antimicrobial drugs. mdpi.com

In the context of antifungal activity, particularly against plant pathogenic fungi, direct evaluation of this compound is not documented in the available literature. Research in this area has focused on other derivatives of the thiophene carboxamide structure. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed and synthesized as potential fungicides targeting succinate dehydrogenase (SDH). bohrium.comnih.gov Several of these compounds showed potent in vitro activity against a range of phytopathogenic fungi, including Sclerotinia sclerotiorum. bohrium.comnih.gov Similarly, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been investigated, with some showing excellent fungicidal activity against cucumber downy mildew. mdpi.com These studies underscore the potential of the thiophene chemical class in developing new agents for crop protection.

Antiviral Activity Assessments

The thiophene scaffold, a core component of this compound, has been identified as a promising starting point for the development of Ebola virus (EBOV) entry inhibitors. acs.org The Ebola virus glycoprotein (B1211001) (GP) is essential for the virus's entry into host cells, making it a key target for antiviral drugs. nih.gov

A phenotypic screening of a chemical library identified a hit compound with a thiophene structure that exhibited micromolar activity against EBOV. acs.org This led to the synthesis and evaluation of a new series of thiophene derivatives. Research found that compounds featuring a five-membered heterocyclic scaffold, such as thiophene, and a piperidine ring were particularly effective. The presence of a free amine on the piperidine ring was found to be important for maintaining antiviral activity. acs.orgnih.gov These small molecule inhibitors are believed to function by blocking the interaction between the viral GP and the host's Niemann-Pick C1 (NPC1) receptor, a critical step for viral entry. nih.gov

While data for the specific unsubstituted compound this compound is not provided, the activity of closely related, more complex derivatives has been documented. These compounds demonstrate the potential of this chemical class to inhibit EBOV infection. nih.gov

Table 1: Antiviral Activity of Selected Thiophene Derivatives Against EBOV This table presents data for derivatives related to this compound to illustrate the activity of the chemical class.

| Compound Name | Structure | EC₅₀ (μM) vs. pEBOV¹ | CC₅₀ (μM)² | SI (CC₅₀/EC₅₀)³ |

| N-Phenethyl-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | Image of the chemical structure of N-Phenethyl-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | 2.0 (1.8-2.2) | >100 | >50 |

| N-(4-Chlorobenzyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | Image of the chemical structure of N-(4-Chlorobenzyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | 1.1 (0.9-1.2) | 88 | 80 |

| N-(4-Morpholinophenyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | Image of the chemical structure of N-(4-Morpholinophenyl)-5-(2-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide | 1.2 (0.9-1.6) | >100 | >83.3 |

| Toremifene (Reference) | Image of the chemical structure of Toremifene | 0.07 (± 0.05) | 16 | 229 |

¹pEBOV: Pseudotyped Ebola Virus. EC₅₀ is the concentration for 50% of maximal effect. nih.gov ²CC₅₀ is the 50% cytotoxic concentration. nih.gov ³SI is the Selectivity Index. nih.gov Data sourced from "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors". nih.gov

Activity Against Other Viral Targets (e.g., SARS-CoV-2, Avian Influenza H5N1)

The emergence of novel viral threats has spurred research into broad-spectrum antiviral agents. While direct studies on this compound are limited, research into the closely related piperidine-4-carboxamide scaffold has demonstrated notable efficacy against human coronaviruses.

One study investigated analogs such as NCGC2955 and compound 153, revealing their inhibitory effects on SARS-CoV-2 and other coronaviruses like NL63 and OC43. gavinpublishers.com These compounds were found to inhibit viral replication at low micromolar concentrations in various cell lines, including Vero E6 and Calu-3 cells, with a favorable selectivity index. gavinpublishers.com The antiviral activity of these piperidine-4-carboxamide analogs suggests that this chemical class could be a foundation for developing broad-spectrum antiviral treatments. gavinpublishers.com

Specifically, the analog NCGC2955 was effective against both the alpha and delta variants of SARS-CoV-2. gavinpublishers.com This indicates that the mechanism of action may target a conserved aspect of the viral life cycle. The rationale for testing these compounds was based on previous findings that structurally related molecules inhibit RNA viruses. gavinpublishers.com

Table 1: Antiviral Activity of Piperidine-4-Carboxamide Analogs Against Coronaviruses EC50 values represent the concentration of the compound that inhibits 50% of viral activity.

| Compound | Virus | Cell Line | EC50 (µM) | Citation |

|---|---|---|---|---|

| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 | gavinpublishers.com |

| NCGC2955 | NL63 | MK2 | 1.5 ± 0.2 | gavinpublishers.com |

| NCGC2955 | OC43 | HFF | 1.5 ± 0.01 | gavinpublishers.com |

| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 | gavinpublishers.com |

| Compound 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 | gavinpublishers.com |

Regarding Avian Influenza H5N1, a highly pathogenic virus with pandemic potential, research has focused on identifying novel inhibitors. nih.govnih.gov While various heterocyclic compounds, including thiophene derivatives, have been synthesized and screened for anti-avian influenza activity, specific data on this compound against H5N1 is not prominently featured in existing literature. acs.org

Anticancer Activity Research in Cellular Models

The thiophene-carboxamide scaffold is a recurring motif in the design of anticancer agents. Investigations into this compound and its analogs have explored their cytotoxic effects, their influence on cell signaling pathways, and their ability to disrupt specific molecular interactions crucial for cancer progression.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., HepG2, MCF-7)

The evaluation of cytotoxic activity against various cancer cell lines is a fundamental step in anticancer drug discovery. Human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) are standard lines for such screenings. While numerous studies have evaluated the anticancer potential of thiophene and piperidine-containing heterocyclic compounds against these cell lines, specific IC50 data for this compound is not extensively documented in the reviewed literature. researchgate.netsemanticscholar.orgnih.gov Research on related structures, such as novel nicotinamides and quinazolinone derivatives, has shown that these classes of compounds can exhibit significant cytotoxic activity against HepG2 and MCF-7 cells. researchgate.netsemanticscholar.org

Modulation of Cellular Proliferation and Apoptosis Pathways

A key mechanism of anticancer compounds is the ability to halt cell proliferation and trigger programmed cell death, or apoptosis. Studies on structurally related molecules provide insight into the potential mechanisms of this compound. For instance, research on piperazine (B1678402) scaffolds clubbed with 2-azetidinone has shown that such compounds can suppress the proliferation and migration of cancer cells. nih.gov These molecules were found to induce apoptosis through the intrinsic mitochondrial pathway, characterized by phosphatidylserine (B164497) externalization, DNA fragmentation, and cell-cycle arrest. nih.gov Furthermore, small-molecule inhibitors that target specific protein-protein interactions have been shown to selectively inhibit the proliferation of cancer cells, leading to differentiation and apoptosis. nih.gov

Inhibition of Specific Protein-Protein Interactions (e.g., AF9/ENL and AF4 or DOT1L)

A targeted approach in cancer therapy involves disrupting key protein-protein interactions (PPIs) that drive malignant gene expression. The interactions between proteins like AF9/ENL and AF4 or the histone methyltransferase DOT1L are critical targets in MLL-rearranged leukemias. nih.govnih.gov

Research has led to the discovery of benzothiophene-carboxamide compounds as novel inhibitors of these specific PPIs. nih.gov Structure-activity relationship studies of numerous benzothiophene (B83047) analogs revealed that a piperidinyl substituent is essential for potent inhibitory activity. nih.gov For example, a benzothiophene compound featuring a 4-piperidin-1-ylphenyl group was a strong inhibitor of the AF9-DOT1L interaction with an IC50 of 1.6 µM. nih.gov This highlights the critical contribution of the piperidine moiety, suggesting that this compound could engage in similar interactions. The disruption of these PPIs effectively suppresses the expression of oncogenic genes, offering a promising therapeutic strategy. nih.gov

Table 2: Inhibitory Activity of Benzothiophene Analogs Against AF9-DOT1L Interaction IC50 values represent the concentration of the compound required to inhibit 50% of the protein-protein interaction.

| Compound Type | Key Substituent | Target Interaction | IC50 (µM) | Citation |

|---|---|---|---|---|

| Benzothiophene Carboxamide | 4-piperidin-1-ylphenyl | AF9-DOT1L | 1.6 | nih.gov |

| Benzothiophene Carboxamide | 4-pyrrolidin-1-ylphenyl | AF9-DOT1L | 5.3 | nih.gov |

Antioxidant Activity Profiling

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Compounds that can neutralize free radicals are of significant therapeutic interest.

Free Radical Scavenging Assays

The antioxidant potential of a compound is often evaluated using free radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov

Studies on novel derivatives of propanehydrazide containing various heterocyclic moieties, including thiophene, have demonstrated significant antioxidant properties. nih.gov In these studies, certain thiophene derivatives were identified as strong antioxidants, with activity in some cases exceeding that of the well-known antioxidant ascorbic acid. nih.gov The presence of the thiophene ring, often in conjunction with other functional groups, appears to contribute to this radical scavenging capacity. nih.gov This suggests that this compound, which contains a thiophene carboxamide core, may also possess antioxidant properties worthy of investigation.

Investigation of Other Pharmacological Targets and Mechanisms

While direct and extensive research on the specific pharmacological targets of this compound is not widely available in the public domain, the broader class of thiophene carboxamides and N-acylpiperidines has been the subject of numerous investigations. These studies reveal a variety of biological activities and suggest potential mechanisms of action for compounds sharing this structural motif. The thiophene ring is a recognized pharmacophore that, due to its electronic and geometric properties, can interact with a range of biological targets. nih.govmdpi.com Similarly, the piperidine moiety is a common feature in many biologically active compounds.

Anticancer and Antiproliferative Activity

Derivatives containing the thiophene carboxamide scaffold have shown notable potential as anticancer agents. mdpi.comnih.gov The antiproliferative effects of these compounds have been evaluated against several cancer cell lines.

One study on novel N-(piperidine-4-yl)benzamide derivatives, which share the N-acylpiperidine core, identified a compound with potent activity against HepG2 liver cancer cells, showing an IC50 value of 0.25 μM. nih.gov The mechanism of action for this derivative was linked to the induction of cell cycle arrest through a p53/p21-dependent pathway. nih.gov Western blot analysis revealed that the compound inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov

Another series of thiophene carboxamide derivatives was synthesized and tested for cytotoxic effects against A375 (melanoma), HT-29 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cancer cell lines. nih.gov One of the most effective compounds, MB-D2, demonstrated significant cytotoxicity and was found to induce apoptosis through caspase-3/7 activation and mitochondrial depolarization. nih.gov

Table 1: Anticancer Activity of Related Thiophene and Piperidine Carboxamide Derivatives

| Compound Class/Derivative | Cell Line | Activity/Mechanism | Reference |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative (Compound 47) | HepG2 | IC50: 0.25 μM; Induces cell cycle arrest via p53/p21-dependent pathway. | nih.gov |

| Thiophene Carboxamide derivative (MB-D2) | A375, HT-29, MCF-7 | Cytotoxic; Induces apoptosis via caspase 3/7 activation and mitochondrial depolarization. | nih.gov |

Antibacterial Activity

The thiophene carboxamide structure is also associated with antibacterial properties. nih.gov Research into N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com Molecular docking studies suggest that these compounds bind to the active site of the β-lactamase enzyme, which is responsible for bacterial resistance to beta-lactam antibiotics. mdpi.com The carboxamide bond (-CO-NH-) is a crucial and stable feature in many biological systems. mdpi.com

A related sulfonamide, N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide, has been investigated for its potential antibacterial action, with the sulfonamide group known to inhibit dihydropteroate (B1496061) synthase, a key enzyme in bacterial folate synthesis. evitachem.com

Table 2: Antibacterial Targets of Related Thiophene Carboxamide Derivatives

| Compound Class/Derivative | Bacterial Target/Strain | Mechanism/Effect | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Inhibition of β-lactamase enzyme. | mdpi.com |

| N-Methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide | Bacteria | Potential inhibition of dihydropteroate synthase. | evitachem.com |

Enzyme Inhibition

The N-(piperidin-4-yl)carboxamide scaffold is a key component in inhibitors of several important enzyme classes.

Protein Kinase B (Akt) Inhibition: A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and selective inhibitors of Protein Kinase B (PKB/Akt). nih.gov PKB is a critical enzyme in cell signaling pathways that regulate growth and survival, and its deregulation is common in cancer. nih.gov These compounds act as ATP-competitive inhibitors. nih.gov

Poly(ADP-ribose)polymerase (PARP) Inhibition: The compound MK-4827, which is a 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, is a potent inhibitor of PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively. acs.org PARP inhibitors are effective against cancers with deficiencies in the BRCA-1 and BRCA-2 genes. acs.org

DprE1 Inhibition: Thiophene-arylamide derivatives have been identified as potent inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme for mycobacterial cell wall synthesis. nih.gov This makes them promising candidates for new antimycobacterial agents. nih.gov

Table 3: Enzyme Inhibition by Structurally Related Piperidine Carboxamides

| Compound Class/Derivative | Enzyme Target | Biological Significance | Reference |

|---|---|---|---|

| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Anticancer (inhibition of cell growth and survival pathways). | nih.gov |

| 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) | PARP-1, PARP-2 | Anticancer (effective in BRCA-deficient tumors). | acs.org |

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Identification of Essential Structural Motifs for Observed Biological Activities

Thiophene (B33073) Ring: The thiophene ring is recognized as a "privileged pharmacophore" in medicinal chemistry. mdpi.comnih.gov Its electron-rich nature and bioisosteric similarity to a benzene (B151609) ring allow it to engage in various interactions with biological targets. nih.govnih.gov The aromaticity and planarity of the thiophene ring can enhance receptor binding, and the sulfur heteroatom can influence the molecule's electronic distribution and reactivity. mdpi.comnih.gov Its structure allows for versatile functionalization, which can be used to modulate potency and selectivity. nih.gov

Carboxamide Linkage: The carboxamide group is frequently reported as being essential for the biological activity of this class of compounds. researchgate.net It acts as a crucial linker, holding the thiophene and piperidine (B6355638) moieties in a specific spatial orientation. This linkage can participate in hydrogen bonding with receptor active sites, a critical interaction for anchoring the molecule and ensuring high affinity. nih.gov In some contexts, the carboxamide linker is considered a relatively inflexible or rigid spacer, which can help the molecule adopt a conformation suitable for fitting into a binding site. nih.govnih.gov

Piperidine Moiety: The piperidine ring is another vital heterocyclic system in drug discovery, often described as a privileged scaffold. nih.gov It can serve as a versatile building block or as a pharmacophore that interacts directly with the target protein. nih.govnih.gov Depending on the target, the piperidine ring can engage in hydrophobic interactions. mdpi.com Its nitrogen atom can be protonated at physiological pH, allowing for ionic interactions, or it can serve as an attachment point for further chemical modification to explore different regions of a binding pocket.

Impact of Substituent Nature and Position on the Thiophene Ring

Modifications to the thiophene ring, including the addition of various substituents at different positions, have a profound effect on the biological activity of N-(piperidin-4-yl)thiophene-2-carboxamide derivatives.

The introduction of halogens or bulky aromatic groups onto the thiophene ring is a common strategy to modulate activity.

Halogenation: Halogen atoms can alter the electronic properties of the thiophene ring and provide additional contact points within a receptor's binding site. For instance, 2-bromo-5-substituted thiophenes have demonstrated potent cytotoxic activity. nih.gov In a related series of kinase inhibitors, a 2,4-dichlorobenzyl amide substituent attached to the piperidine-4-carboxamide core resulted in improved selectivity for the protein kinase B (PKB) enzyme over the related PKA kinase. nih.gov However, the effect of halogenation is not universally positive; one study noted that derivatives containing a chlorine group did not exhibit increased inhibitory activity against a specific tumor promoter. researchgate.net

Aromatic Substituents: Attaching other aryl groups to the thiophene ring can lead to significant changes in biological effects. Thiophene-2-carboxamides bearing aryl substituents have been reported to possess cytotoxicity in various cancer cell lines. mdpi.comnih.gov As shown in the table below, which summarizes findings from a study on combretastatin (B1194345) A-4 (CA-4) mimetics, the nature and position of substituents on an adjacent phenyl ring (linked to the thiophene) can dramatically influence anticancer activity against cell lines like Hep3B. mdpi.com For example, adding a chlorine atom (compound 2b ) or a methoxy (B1213986) group (compound 2e ) to the phenyl ring led to potent activity. mdpi.com

Table 1: Anticancer Activity of Phenyl-Thiophene-Carboxamide Derivatives Data sourced from a study on CA-4 biomimetics, where the core is a phenyl-thiophene-carboxamide.

| Compound | Substituent (R) on Phenyl Ring | IC₅₀ (µM) vs. Hep3B Cell Line mdpi.com |

|---|---|---|

| 2a | H | 2.51 |

| 2b | 4-Cl | 1.15 |

| 2c | 4-F | 2.79 |

| 2d | 4-CH₃ | 1.83 |

| 2e | 4-OCH₃ | 1.49 |

The position of functional groups on the thiophene ring is critical. A study that synthesized a series of 3-substituted thiophene-2-carboxamides found that the nature of the substituent at the 3-position significantly dictated antibacterial and antioxidant properties. nih.gov As detailed in the table below, an amino group at this position conferred the highest activity compared to hydroxyl or methyl groups. nih.gov The superior performance of the amino derivatives was attributed to their electronic and hydrogen-bonding capabilities. nih.gov

Table 2: Effect of Substituents at the Thiophene 3-Position on Antibacterial Activity Data sourced from a study on 3-substituted thiophene-2-carboxamide derivatives.

| Substituent at Position 3 | Compound Type | Activity Range (% Inhibition) nih.gov | General Activity Level nih.gov |

|---|---|---|---|

| -NH₂ | 3-Amino thiophene-2-carboxamides | 40.0% - 86.9% | High |

| -OH | 3-Hydroxy thiophene-2-carboxamides | 20.0% - 78.3% | Moderate |

| -CH₃ | 3-Methyl thiophene-2-carboxamides | 0% - 47.8% | Low |

Role of the Carboxamide Linkage and its Conformational Properties

The carboxamide linkage is more than a simple spacer; its conformational properties are integral to the pharmacophore. The planarity of the amide bond restricts the rotation of the molecule, which can be advantageous for locking the compound into a bioactive conformation. nih.gov Studies have identified that thiophene-2-carboxamide derivatives can exist in several major conformers, and the ability to adopt the correct one is key for receptor binding. researchgate.net

The relative rigidity of the amide bond can influence how other parts of the molecule, particularly substituents, are presented to the biological target. In one study, a relatively inflexible amide spacer was found to affect how well certain large substituents could interact favorably with the target kinase. nih.gov Furthermore, the hydrogen bond donor (N-H) and acceptor (C=O) of the amide are critical for forming strong, directional interactions with amino acid residues in a protein's active site, anchoring the molecule effectively. nih.gov

Significance of the Piperidine Moiety in Biological Recognition

The piperidine ring is a cornerstone of the scaffold's interaction with many biological targets. nih.govnih.gov It can fit into hydrophobic pockets or use its nitrogen atom for polar interactions. In an analysis of Cathepsin K inhibitors, a piperidyl group was observed to form favorable sigma-pi hydrophobic interactions with a tyrosine residue in the enzyme's active site, contributing positively to binding affinity. mdpi.com

The point of attachment to the piperidine ring is a defining feature of the scaffold's SAR. The core compound, N-(piperidin-4 -yl)thiophene-2-carboxamide, utilizes the 4-position. This position directs the thiophene-carboxamide portion away from the piperidine nitrogen, allowing for substitutions at the nitrogen to explore one vector in space while the main pharmacophore explores another.

Different linkage positions are optimal for different biological targets, highlighting the importance of this structural parameter. For example, while many inhibitors use a piperidin-4-yl linkage, potent inhibitors of PARP have been developed using a piperidin-3 -yl linkage. acs.org This demonstrates that a subtle shift in the linkage position can dramatically alter the geometry of the molecule, making it suitable for an entirely different enzyme active site. The choice between a 3-yl and 4-yl linkage is therefore a critical design element in medicinal chemistry.

Importance of the Piperidine Nitrogen Atom (e.g., Free Amine vs. Substituted)

In related scaffolds, the modification of the piperidine nitrogen has been shown to be a viable strategy for exploring the chemical space and optimizing activity. For instance, in a series of 4-aminopiperidine (B84694) (4AP) derivatives developed as inhibitors of the Hepatitis C Virus (HCV), the piperidine nitrogen was a key site for modification. nih.gov The synthesis of analogs involved methods like reductive amination and alkylation with alkyl bromides, followed by deprotection, to introduce a wide variety of functional groups at this position. nih.gov This systematic exploration underscores the tolerance of this position for substitution, allowing for the fine-tuning of the compound's properties. nih.gov

Similarly, in the development of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1), the piperidine nitrogen was a focal point for derivatization. nih.gov The synthesis of these compounds often starts from a protected 4-amino-1-Boc-piperidine intermediate, which facilitates the introduction of diverse substituents onto the piperidine nitrogen. nih.gov The nature of the substituent—whether it is a simple alkyl chain, a more complex aryl group, or an acyl group—can dramatically alter the compound's potency and pharmacokinetic profile. For example, replacing a flexible N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine in a different series of inhibitors led to a threefold increase in inhibitory potency, highlighting the impact of substitution on the piperidine moiety. nih.govacs.org

The data below illustrates how substitutions on the piperidine nitrogen can affect biological activity in related compound series.

| Compound Series | R-Group on Piperidine Nitrogen | Relative Activity | Reference |

| Pyrimidine-4-carboxamides | Unsubstituted (NH) | Baseline | nih.gov |

| Pyrimidine-4-carboxamides | N-methylphenethylamine | Active | nih.gov |

| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine | 3x increase vs. N-methylphenethylamine | nih.govacs.org |

| 4-Aminopiperidines (HCV) | Various alkyl/acyl groups | Activity dependent on substituent | nih.gov |

Conformational Requirements of the Piperidine Ring for Activity

The three-dimensional shape, or conformation, of the piperidine ring is crucial for optimal interaction with its biological target. The ring typically adopts a low-energy chair conformation, but the orientation of the substituents (axial versus equatorial) and the potential for conformational restriction can significantly impact potency.

Studies on related heterocyclic carboxamides have shown that constraining the conformation of flexible side chains by incorporating them into a ring structure, such as a piperidine ring, can be a highly effective strategy for enhancing activity. The replacement of a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety in a series of NAPE-PLD inhibitors resulted in a notable increase in potency. nih.govacs.org This suggests that the target's binding pocket has specific spatial requirements, and a pre-organized, conformationally constrained ligand can bind more favorably, avoiding the entropic penalty associated with "freezing" a flexible molecule upon binding.

Furthermore, computational studies on other carboxamide-containing heterocycles, like thiazole-4-carboxamide, indicate that the carboxamide group itself can be conformationally constrained relative to the ring. nih.gov This preferred orientation is vital for proper alignment within the enzyme's active site. nih.gov For the this compound scaffold, the relative orientation of the thiophene-carboxamide group with respect to the piperidine ring is likely a key factor for activity, dictating how the molecule presents its interaction points to the receptor.

Elucidation of Specific Binding Residues and Interaction Patterns

Identifying the precise interactions between a ligand and its target protein at the atomic level is a primary goal of medicinal chemistry. For thiophene carboxamide derivatives, molecular modeling and docking studies have shed light on key binding patterns.

In studies of thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), molecular dynamics simulations revealed important interactions within the target protein. mdpi.com One significant finding was the formation of a π-cationic interaction between the electron-rich thiophene ring of the ligand and a lysine (B10760008) residue (specifically K-350) within the protein's binding site. mdpi.com This type of interaction, where the aromatic ring interacts with a positively charged amino acid side chain, can be a powerful contributor to binding affinity.

Similarly, docking studies of benzo[b]thiophene-2-carboxamide (B1267583) derivatives, which are structurally related to the thiophene-2-carboxamides, suggest that the orientation of the bicyclic aromatic ring system is a major factor in determining their biological effect. researchgate.net The aromaticity and planar nature of the thiophene ring are known to enhance receptor binding affinity. nih.gov These findings collectively suggest that the thiophene ring of this compound likely engages in crucial aromatic interactions (such as π-π stacking or π-cationic interactions) with residues in the binding pocket of its target.

Development of Pharmacophore Models for Rational Compound Design

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a molecule to bind to a specific target. These models are invaluable tools for rational drug design and virtual screening.

The development of such models for thiophene-based compounds is an active area of research. For instance, a series of tetrahydrobenzo[b]thiophene derivatives were designed based on a pharmacophore approach to act as potential DNA intercalators and topoisomerase inhibitors. nih.govresearchgate.net The process typically involves aligning a set of active molecules to identify their common chemical features and spatial arrangements. This consensus pharmacophore can then be used as a 3D query to search large chemical databases for novel compounds that fit the model, potentially having the same biological activity. youtube.com

The process of creating a pharmacophore can be ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is derived from the ligand-receptor complex itself. youtube.com For the this compound class, a typical pharmacophore model would likely include:

An aromatic ring feature for the thiophene moiety.

A hydrogen bond donor and acceptor feature for the carboxamide linker.

A positive ionizable or hydrogen bond donor feature for the piperidine nitrogen.

A hydrophobic feature corresponding to the piperidine ring itself.

Lead Optimization Strategies Derived from SAR Data

Lead optimization is the iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. The SAR data gathered for the this compound scaffold and its analogs directly informs these optimization strategies.

An extensive lead optimization campaign on a related series of piperazinyl-pyrimidine analogues provides a clear example of this process. nih.gov Researchers performed broad SAR studies, focusing on scaffold changes to uncover the key chemical features required for potent antiviral activity. nih.gov This led to the identification of highly potent, safe, and stable lead compounds for further development. nih.gov

Key optimization strategies derived from SAR studies in this and related chemical series include:

Scaffold Hopping: Replacing a core part of the molecule (e.g., the thiophene ring) with a different, but functionally similar, heterocycle to improve properties like metabolic stability or to explore new intellectual property space. A successful scaffold hop was reported in the optimization of CHIKV inhibitors. nih.gov

Substituent Modification: As discussed in section 6.4.2, systematically altering the substituents on the piperidine nitrogen to enhance potency or modulate physicochemical properties. nih.gov

Conformational Constraint: Introducing rigidity into the molecule, for example by replacing a flexible chain with a ring system, to lock it into a more active conformation and improve binding affinity. nih.govacs.org

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve the drug-like characteristics of the compound. Guided by bioisosterism, a series of novel benzamide (B126) derivatives were designed and synthesized, leading to compounds with significant inhibitory bioactivity. nih.gov